molecular formula C7H16ClNO B13035097 (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

Cat. No.: B13035097
M. Wt: 165.66 g/mol
InChI Key: CPHBDOYIYBNGNN-JVEOKNEYSA-N
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Description

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl is a chiral amine building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydro-2H-pyran (tetrahydropyran) ring and a stereochemically defined amine, makes it a valuable scaffold for the synthesis of more complex molecules. This compound is primarily utilized as a key intermediate in the construction of potential pharmaceutical agents. The tetrahydropyran moiety is a common pharmacophore found in molecules that interact with biological systems, and the chiral center is crucial for achieving enantioselective interactions with target proteins. Research indicates its application in the development of kinase inhibitors, as well as its use in exploring central nervous system (CNS) targets. The specific stereochemistry of the (1R)-enantiomer is critical for optimizing binding affinity and reducing off-target effects in candidate drugs. As a high-purity chemical, it serves researchers in hit-to-lead and lead optimization campaigns, enabling the study of structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1R)-1-(oxan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-3-2-4-9-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m1./s1

InChI Key

CPHBDOYIYBNGNN-JVEOKNEYSA-N

Isomeric SMILES

C[C@H](C1CCCOC1)N.Cl

Canonical SMILES

CC(C1CCCOC1)N.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis Using Chiral Precursors

The synthesis of (1R)-1-(Tetrahydro-2H-pyran-3-yl)ethan-1-amine hydrochloride typically begins with a chiral precursor or employs asymmetric synthesis techniques to ensure the (1R) stereochemistry is preserved or induced. This approach may involve:

  • Starting from optically pure tetrahydropyran derivatives.
  • Introducing the ethanamine moiety via stereoselective reductive amination or nucleophilic substitution.
  • Use of chiral catalysts or auxiliaries to promote enantioselective addition reactions.

This method ensures high enantiomeric excess and is preferred for applications requiring stereochemical purity.

Nucleophilic Ring-Opening of Epoxides

A widely reported synthetic route involves the nucleophilic ring-opening of an epoxide intermediate, such as oxirane derivatives, by ethanamine under catalytic conditions:

  • The epoxide ring (oxirane) on a tetrahydropyran scaffold is attacked by ethanamine, leading to ring opening and formation of the aminated product.
  • Catalysts such as Lewis acids or bases facilitate the nucleophilic attack and control regio- and stereoselectivity.
  • The reaction is typically carried out under mild conditions to prevent racemization.
  • Subsequent treatment with hydrochloric acid converts the free amine to the hydrochloride salt.

This method is advantageous due to its straightforwardness and the ability to control stereochemistry by selecting appropriate chiral epoxides or reaction conditions.

Industrial and Continuous Flow Methods

For larger-scale synthesis, continuous flow reactors may be used to enhance:

  • Reaction control (temperature, stoichiometry).
  • Product consistency.
  • Safety by minimizing handling of hazardous intermediates.

These methods are adapted from batch asymmetric or epoxide ring-opening syntheses, optimizing yield and stereochemical purity.

Reaction Conditions and Catalysts

Parameter Typical Conditions
Solvent Polar aprotic solvents (e.g., THF, DMF), or alcohols
Temperature Mild to moderate (0–50 °C) depending on catalyst and substrate
Catalyst Lewis acids (e.g., BF3·OEt2), bases, or chiral organocatalysts
Atmosphere Often inert (nitrogen or argon) to prevent side reactions
Reaction Time Several hours to overnight, optimized per method

Analytical Characterization

Following synthesis, the compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure and stereochemistry.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • Optical rotation measurements to verify enantiomeric purity.
  • High-Performance Liquid Chromatography (HPLC), including chiral HPLC, for purity and enantiomeric excess.
  • Elemental analysis to confirm hydrochloride salt formation.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Asymmetric synthesis Use of chiral precursors or catalysts High stereochemical purity May require expensive catalysts
Epoxide ring-opening Nucleophilic attack of ethanamine on epoxide ring Simple, direct, stereoselective Requires chiral epoxide or control of conditions
Multi-step synthesis Protection, substitution, deprotection steps Flexibility in functionalization Longer synthesis time
Continuous flow synthesis Scaled-up, controlled reaction environment Enhanced yield and safety Requires specialized equipment

Research Findings and Notes

  • The presence of the tetrahydropyran ring influences the stereochemical outcome and biological activity of the compound.
  • The (1R) stereochemistry is critical for the compound’s interaction with biological targets, making stereoselective synthesis essential.
  • The hydrochloride salt form improves stability and solubility, facilitating handling and application in medicinal chemistry.
  • Ongoing research focuses on optimizing catalysts and reaction conditions to improve yield and enantiomeric excess while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that compounds similar to (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride may exhibit significant pharmacological activities. For instance, studies have shown that tetrahydropyran derivatives can act as effective ligands for various receptors, including the Orexin receptor, which is implicated in sleep regulation and appetite control. The structure-activity relationship (SAR) studies of these compounds have led to the identification of potent receptor antagonists that could be beneficial in treating disorders such as insomnia and obesity .

Neuropharmacology
In neuropharmacology, (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride may play a role in the modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), particularly regarding their potential to alleviate anxiety and depression symptoms. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential .

Synthetic Organic Chemistry

Building Block for Synthesis
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. For example, it can be used in the synthesis of other nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals .

Case Study 1: Orexin Receptor Antagonists

A notable study focused on developing selective Orexin receptor antagonists utilized derivatives of tetrahydropyran-based amines. Researchers discovered that modifications to the tetrahydropyran ring significantly influenced receptor binding affinity and selectivity. This highlights the importance of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride as a scaffold for further drug development aimed at treating sleep disorders .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of tetrahydropyran derivatives on neuronal cells subjected to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s .

Mechanism of Action

The mechanism of action of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

Structural Features :

  • Contains a cyclohexanone-derived Mannich base with a phenyl group and a primary amine.
  • Chiral centers at both the cyclohexyl and ethylamine positions.

Key Differences :

  • The tetrahydro-2H-pyran ring in the target compound is replaced by a cyclohexanone group, introducing a ketone functionality.
  • The phenyl group in this analogue may enhance lipophilicity and π-π stacking interactions, unlike the oxygen-containing pyran ring in the target compound.
  • Synthesis: Prepared via aminomethylation (Mannich reaction), contrasting with the likely reductive amination or nucleophilic substitution routes for the pyran-based amine .

rac-4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine Hydrochloride

Structural Features :

  • Combines a cyclopropyl group with a thiazole ring and a primary amine.

Key Differences :

  • The thiazole ring (aromatic heterocycle) may confer distinct electronic properties, affecting binding affinity in biological systems.
  • Molecular Weight : 350.25 g/mol (vs. ~193.72 g/mol for the target compound, inferred from ), suggesting differences in pharmacokinetics like absorption and distribution .

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine

Structural Features :

  • Aryl-substituted ethylamine with a pyrazole ring.

Key Differences :

  • The pyrazole ring (N-containing heterocycle) offers hydrogen-bonding sites absent in the target compound.
  • Solubility : Liquid at room temperature (per ), whereas the HCl salt of the target compound is likely a solid with higher aqueous solubility.
  • Applications : Pyrazole derivatives are common in kinase inhibitors, whereas tetrahydro-2H-pyran amines are often used in CNS-targeting drugs due to blood-brain barrier permeability .

(1R)-1-(2-Methylcyclopropyl)ethan-1-amine

Structural Features :

  • Cyclopropane ring substituted with a methyl group and a chiral ethylamine.

Key Differences :

  • The cyclopropane ring’s high ring strain may confer metabolic instability compared to the more stable tetrahydro-2H-pyran.
  • Smaller molecular size (inferred from substituents) could enhance passive diffusion across membranes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl C₇H₁₄ClNO (inferred) ~193.72 Tetrahydro-2H-pyran, primary amine Solid (HCl salt)
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C₁₅H₂₂ClNO 283.79 Cyclohexanone, phenyl, amine Solid (HCl salt)
rac-4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine HCl C₉H₁₆ClN₃S 233.76 Cyclopropyl, thiazole, amine Solid (HCl salt)
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine C₁₁H₁₃N₃ 187.24 Pyrazole, aryl, amine Liquid
(1R)-1-(2-Methylcyclopropyl)ethan-1-amine C₆H₁₁N (inferred) 97.16 Cyclopropane, methyl, amine Liquid (free base)

Biological Activity

(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride, a compound characterized by its tetrahydropyran ring and ethanamine group, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is C7H16ClNC_7H_{16}ClN, with a molecular weight of approximately 165.66 g/mol. The compound exhibits unique structural features that contribute to its biological activity, particularly the stereochemistry of the tetrahydropyran ring.

Synthesis Methods

Several synthesis methods have been developed for (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride. Common reagents used include:

  • Potassium permanganate for oxidation.
  • Lithium aluminum hydride for reduction.
  • Sodium azide for substitution reactions.

These methods allow for the efficient production of the compound while ensuring high purity levels necessary for research applications .

Interaction Studies

Research indicates that (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride may act as a ligand, interacting with specific receptors or enzymes. This interaction could modulate their activity, leading to various biological effects. Notably, studies have focused on its binding affinity to various biological targets, suggesting potential therapeutic applications in drug development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochlorideC7H16ClNODifferent stereochemistry affecting biological activity
(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochlorideC7H15ClF3NOPresence of trifluoromethyl group enhancing lipophilicity
(R)-1-(Tetrahydro-2H-pyran-4-YL)ethan-1-amine hydrochlorideC7H15ClNOStructural variation in the tetrahydropyran ring

This table highlights how variations in stereochemistry and functional groups can influence the biological properties and reactivity of these compounds .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride in various contexts:

  • Antiparasitic Activity : A study demonstrated that derivatives of tetrahydropyrans exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structural features may enhance its efficacy against such pathogens .
  • Pharmacokinetic Profiles : Investigations into pharmacokinetic properties have revealed that modifications to the compound can improve solubility and metabolic stability, which are critical for drug development. For instance, certain analogs showed enhanced aqueous solubility while maintaining or improving anti-trypanosomal potency .
  • Mechanism of Action : Understanding how (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride interacts at the molecular level with target enzymes or receptors can elucidate its mechanism of action, paving the way for rational drug design based on these interactions .

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